molecular formula C20H26N2O3 B2368038 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 110148-93-1

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2368038
CAS No.: 110148-93-1
M. Wt: 342.439
InChI Key: SFRYOSUYTNPIFI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenoxy group may also contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methoxyphenoxy)-3-(4-isopropylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the phenyl group in the piperazine moiety, which can significantly influence its pharmacological properties. This structural feature may enhance its binding affinity to certain receptors, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10,18,23H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYOSUYTNPIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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